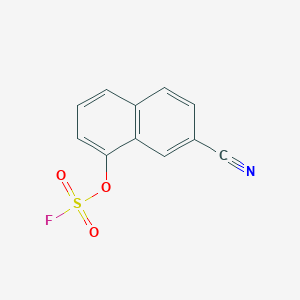
7-Cyano-1-fluorosulfonyloxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyano-1-fluorosulfonyloxynaphthalene is a chemical compound characterized by the presence of a cyano group (–CN) and a fluorosulfonyloxy group (–SO2F) attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the transition metal-catalyzed cyanation of aryl halides, which can be achieved using various metal catalysts such as palladium or copper . The reaction conditions often include the use of a suitable cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 7-Cyano-1-fluorosulfonyloxynaphthalene may involve large-scale cyanation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of safer cyanide sources and optimized reaction conditions can enhance the yield and purity of the compound while minimizing environmental and safety concerns .
化学反应分析
Types of Reactions
7-Cyano-1-fluorosulfonyloxynaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Reduction: Formation of primary amines from the cyano group.
Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.
科学研究应用
7-Cyano-1-fluorosulfonyloxynaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and dyes.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: Utilized in the study of biochemical pathways and the development of molecular probes for imaging and diagnostic purposes.
作用机制
The mechanism of action of 7-Cyano-1-fluorosulfonyloxynaphthalene depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors through its cyano and fluorosulfonyloxy groups, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets can vary based on the specific context of its use .
相似化合物的比较
Similar Compounds
7-Cyano-1-chloronaphthalene: Similar structure but with a chlorine atom instead of the fluorosulfonyloxy group.
7-Cyano-1-bromonaphthalene: Similar structure but with a bromine atom instead of the fluorosulfonyloxy group.
7-Cyano-1-iodonaphthalene: Similar structure but with an iodine atom instead of the fluorosulfonyloxy group.
Uniqueness
The fluorosulfonyloxy group can participate in unique substitution reactions and may enhance the compound’s stability and solubility in certain solvents .
属性
IUPAC Name |
7-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWAZOUGOVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2570158.png)
![7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2570160.png)
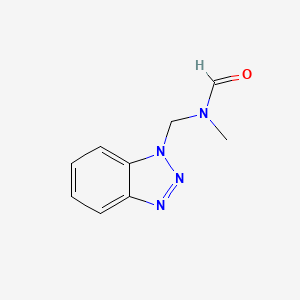
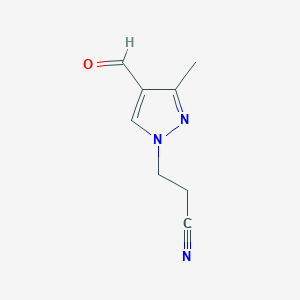
![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
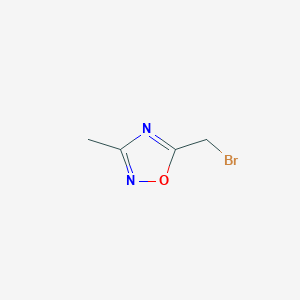
![1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2570167.png)
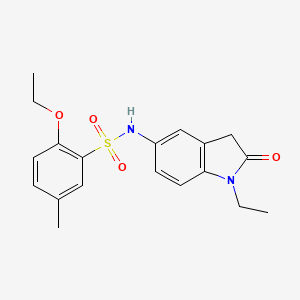
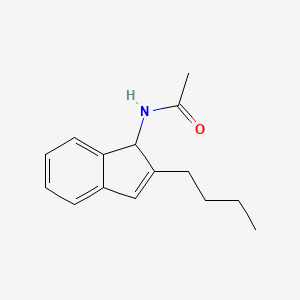
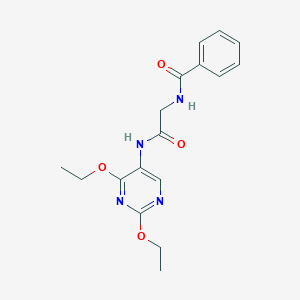
![5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2570175.png)
![[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2570176.png)
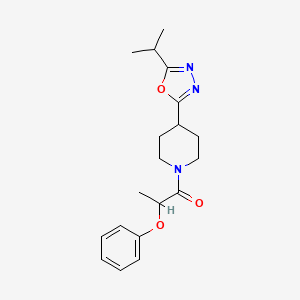
![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)
